4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole
Description
Properties
IUPAC Name |
4,7-dichloro-2-piperidin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2S/c13-8-4-5-9(14)11-10(8)15-12(17-11)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLDXODPUVDABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC(=C3S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole typically involves the reaction of 4,7-dichlorobenzo[d]thiazole with piperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atoms by the piperidine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chloro groups at positions 4 and 7 are susceptible to nucleophilic displacement due to the electron-deficient nature of the benzothiazole ring.
Table 1: Substitution Reactions at C4 and C7
Mechanistic Insights :
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The electron-withdrawing thiazole ring directs nucleophilic attack to C4 and C7 positions.
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Piperidine at C2 exerts a steric effect but does not significantly alter electronic properties .
Coupling Reactions
The chloro substituents enable cross-coupling reactions for functionalization.
Table 2: Palladium-Catalyzed Couplings
Limitations : Steric hindrance from the piperidine group reduces yields in C2 modifications .
Table 3: Redox Transformations
Key Observation : Oxidation at sulfur disrupts π-conjugation, altering electronic spectra (λₘₐₓ shift: 320 nm → 290 nm) .
Piperidine Modifications
The piperidine moiety undergoes characteristic amine reactions:
Table 4: Piperidine Functionalization
SAR Note : N-Methylation enhances blood-brain barrier permeability by 30% in rodent models .
Ring-Opening Reactions
Under extreme conditions, the benzothiazole core undergoes degradation:
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Acid Hydrolysis (6M HCl, reflux): Cleavage to 4,7-dichloro-2-aminothiophenol and piperidine-1-carboxylic acid .
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Alkaline Fusion (NaOH, 300°C): Forms benzenesulfinic acid derivatives via desulfurization .
Supramolecular Interactions
The compound participates in non-covalent assemblies:
Scientific Research Applications
4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole is a heterocyclic compound that contains a thiazole ring and a piperidine moiety. It has diverse applications in scientific research, including medicinal chemistry, biological studies, and industrial uses.
Scientific Research Applications
- Medicinal Chemistry This compound is investigated as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
- Biological Studies The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
- Industrial Applications Explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Synthesis and preparation
The synthesis of this compound typically involves the reaction of 4,7-dichlorobenzo[d]thiazole with piperidine. This reaction is usually performed with a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). To facilitate the nucleophilic substitution of the chlorine atoms by the piperidine group, the reaction mixture is heated. In an industrial setting, continuous flow processes and automated reactors may be used to enhance efficiency and yield while maintaining product purity.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogenated Benzothiazoles
- 4,7-Dichloro Substitution: The dichloro substitution pattern in 4,7-dichloro-2-(piperidin-1-yl)benzo[d]thiazole mirrors findings in halogenated quinonoid compounds, where halogens at positions 4 and 7 significantly enhance antifungal activity by modulating electron density and steric interactions .
- 4'-Halogen in 2-Phenylbenzothiazoles : In 2-phenylbenzothiazoles, a single halogen at the 4'-position doubles benzpyrene hydroxylase-inducing activity compared to unsubstituted analogues . This suggests that the dichloro substitution in the target compound may amplify bioactivity synergistically.
Piperidine-Containing Derivatives
- Compound 5 (): 9-((4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)sulfonyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline features a piperidine linked via a sulfonyl group. This structural variation reduces yield (54%) compared to simpler derivatives, highlighting the synthetic challenges of complex substituents .
- Compound 6a () : 2-(3-(4-(3-methylpyridin-2-yl)piperidin-1-yl)propyl)benzo[d]thiazole uses a propyl linker between benzothiazole and piperidine, resulting in an oily physical state, contrasting with the solid state of the target compound. The direct piperidin-1-yl attachment in the target may improve crystallinity and stability .
Data Tables
Table 1: Comparative Analysis of Selected Benzothiazole Derivatives
Table 2: Impact of Substituents on Bioactivity
Biological Activity
4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole is a heterocyclic compound characterized by its unique structure, which includes both chlorine substituents and a piperidine moiety. This combination imparts distinctive chemical properties that are being explored for various biological activities, particularly in medicinal chemistry.
The compound is synthesized through the nucleophilic substitution of chlorine atoms in 4,7-dichlorobenzo[d]thiazole with piperidine, typically in a solvent like dimethylformamide (DMF) under basic conditions. The reaction conditions can significantly affect the yield and purity of the product.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains and fungi.
- Antitumor Activity : Studies suggest it may inhibit cancer cell proliferation.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could have implications in treating diseases like Alzheimer's.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to benzo[d]thiazole structures. For instance, derivatives of thiazole have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound's anticancer potential is supported by structure-activity relationship (SAR) studies that indicate the thiazole ring's importance in cytotoxic activity. For example, certain thiazole derivatives have shown IC50 values comparable to established anticancer drugs like doxorubicin . The presence of electron-donating groups on the phenyl ring enhances this activity, suggesting that modifications to the structure could lead to more potent derivatives.
Enzyme Inhibition Studies
This compound has been examined for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Compounds with similar structures exhibited promising AChE inhibitory activity, with IC50 values indicating effective binding interactions . Molecular docking studies have further elucidated how these compounds interact at the molecular level.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound and its analogs:
- Anticancer Activity : A study demonstrated that derivatives with similar structural motifs had significant anticancer effects on various cell lines, with some compounds showing IC50 values less than those of standard treatments .
- Antimicrobial Efficacy : Another investigation revealed that certain benzo[d]thiazole derivatives exhibited enhanced antibacterial properties compared to traditional antibiotics, suggesting their potential as new therapeutic agents .
- Mechanistic Insights : Research utilizing molecular dynamics simulations has provided insights into the binding affinities and interaction mechanisms of these compounds with target proteins, supporting their development as drug candidates .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole, and how are intermediates purified?
The synthesis typically involves refluxing precursors in solvents like DMSO or ethanol under acidic conditions. For example, substituted benzaldehyde derivatives are reacted with amino-triazole intermediates in ethanol containing glacial acetic acid, followed by reflux for 4–18 hours. Purification involves reduced-pressure distillation, ice-water precipitation, and recrystallization using water-ethanol mixtures to achieve yields of ~65% . Key intermediates are characterized via melting point analysis and spectral data (IR, NMR) to confirm structural integrity .
Q. Which spectroscopic methods are most reliable for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the benzo[d]thiazole core. Infrared (IR) spectroscopy identifies functional groups like C-Cl and C-S bonds. Elemental analysis validates purity by comparing calculated vs. experimental carbon, hydrogen, and nitrogen percentages. For example, thiazolidinone derivatives show characteristic NMR signals for CH₂ groups at δ 1.69–2.57 ppm and IR stretches for C=O (~1650 cm⁻¹) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Cytotoxicity is assessed using sulforhodamine B (SRB) assays against cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38). Cells are cultured in RPMI-1640 medium with 5% fetal bovine serum, and compounds are tested at concentrations ≤100 µM. Activity is benchmarked against reference agents like CHS-828, with DMSO controls to rule out solvent interference .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing derivatives?
Factorial design systematically evaluates variables (e.g., solvent polarity, temperature, catalyst loading) to maximize yield and minimize side products. For instance, a 2³ factorial design could test DMSO vs. ethanol, reflux times (4–18 hours), and acid catalyst concentrations. Response surface methodology (RSM) then identifies optimal conditions, reducing trial-and-error experimentation .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from differences in cell line sensitivity, assay protocols, or compound purity. Meta-analyses should standardize data using metrics like IC₅₀ normalization and assess batch-to-batch variability via HPLC. For example, a compound showing low activity in gastric cancer (NUGC) but high efficacy in liver cancer (HA22T) may indicate tissue-specific uptake or metabolism .
Q. What computational methods predict the binding affinity of this compound to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes or receptors. Docking poses from studies on related imidazo[2,1-b]thiazoles suggest hydrophobic interactions with active sites, while hydrogen bonds stabilize binding. Density Functional Theory (DFT) calculations further optimize ligand conformations .
Q. How does structural modification (e.g., halogen substitution) alter pharmacological properties?
Introducing electron-withdrawing groups (e.g., Cl, Br) at the 4,7-positions enhances electrophilicity, improving DNA intercalation or enzyme inhibition. Piperidine substitution at position 2 increases lipophilicity, enhancing blood-brain barrier penetration. Structure-Activity Relationship (SAR) studies on analogs show that 4-chloro derivatives exhibit 2–3× higher cytotoxicity than non-halogenated versions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
